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molecular formula C7H9NO B1438120 3-(2-Methylcyclopropyl)-3-oxopropanenitrile CAS No. 1152599-39-7

3-(2-Methylcyclopropyl)-3-oxopropanenitrile

Cat. No. B1438120
M. Wt: 123.15 g/mol
InChI Key: MPJRVMZFXQWABX-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

Acetonitrile (0.102 mL, 1.95 mmol) was dissolved in THF. Potassium 2,2-dimethylpropan-1-olate (3.44 mL, 5.85 mmol) was added, followed by addition of ethyl-2-methylcyclopropanecarboxylate (1.0 g, 7.80 mmol). After five minutes, the reaction mixture was quenched with 1N HCl and then partitioned with EtOAc. The organic layer was washed with water (3×), brine, dried over Na2SO4 and concentrated to give 3-(2-methylcyclopropyl)-3-oxopropanenitrile as an oil, which was used in the next step without further purification.
Quantity
0.102 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Potassium 2,2-dimethylpropan-1-olate
Quantity
3.44 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].CC(C)(C)C[O-].[K+].C([O:13][C:14]([CH:16]1[CH2:18][CH:17]1[CH3:19])=O)C>C1COCC1>[CH3:19][CH:17]1[CH2:18][CH:16]1[C:14](=[O:13])[CH2:2][C:1]#[N:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.102 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Potassium 2,2-dimethylpropan-1-olate
Quantity
3.44 mL
Type
reactant
Smiles
CC(C[O-])(C)C.[K+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1C(C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 1N HCl
CUSTOM
Type
CUSTOM
Details
partitioned with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water (3×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1C(C1)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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